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molecular formula C13H16O4 B8742395 3,5-Dimethoxycinnamic acid ethyl ester

3,5-Dimethoxycinnamic acid ethyl ester

Cat. No. B8742395
M. Wt: 236.26 g/mol
InChI Key: BYIUFYLSBXPKEU-UHFFFAOYSA-N
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Patent
US04335054

Procedure details

0.0792 g (5 millimols) of palladium(II) cyanide, 10.03 g (50 millimols) of 3,5-dimethoxybenzoyl chloride, 6.26 g (62.5 millimols) of ethyl acrylate and 6.46 g (50 millimols) of N-ethyldiisopropylamine, in 100 ml of benzonitrile, are stirred for 70 minutes at 140° C. The crude product is distilled in vacuo. Working up affords 5.83 g (49% of theory) of ethyl 3,5-dimethoxycinnamate as a colourless liquid.
Quantity
10.03 g
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.0792 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:12][CH3:13])[CH:11]=1)[C:6](Cl)=O.[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[CH:15]=C.C(N(C(C)C)C(C)C)C>C(#N)C1C=CC=CC=1.[Pd](C#N)C#N>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:12][CH3:13])[CH:11]=1)[CH:6]=[CH:15][C:14]([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
Quantity
10.03 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1)OC
Name
Quantity
6.26 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
6.46 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
0.0792 g
Type
catalyst
Smiles
[Pd](C#N)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC(=O)OCC)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.83 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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